Cas no 508225-85-2 ((2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one)

(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by its distinct molecular structure, incorporating benzodioxole and dimethoxyphenyl moieties. This compound exhibits notable potential in synthetic and medicinal chemistry due to its conjugated π-system, which enhances electronic delocalization and reactivity. Its structural features make it a valuable intermediate for designing biologically active molecules, particularly in studies involving enzyme inhibition or photophysical applications. The presence of methoxy and benzodioxole groups contributes to its stability and solubility in organic solvents, facilitating further functionalization. Researchers may explore its utility in developing novel pharmacophores or optoelectronic materials, leveraging its well-defined chemical properties and synthetic versatility.
(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one structure
508225-85-2 structure
Product Name:(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one
CAS No:508225-85-2
MF:C18H16O5
MW:312.316645622253
MDL:MFCD11971280
CID:4714821
Update Time:2025-06-07

(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one Chemical and Physical Properties

Names and Identifiers

    • (2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one
    • SBCPCSMIKOJCKF-ZZXKWVIFSA-N
    • (E)-3-(1,3-benzodioxol-5-yl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one
    • (e)-1-(3,4-methylenedioxyphenyl)-3-(2,5-dimethoxyphenyl)prop-1-en-3-one
    • 2-Propen-1-one, 3-(1,3-benzodioxol-5-yl)-1-(2,5-dimethoxyphenyl)-, (2E)-
    • MDL: MFCD11971280
    • Inchi: 1S/C18H16O5/c1-20-13-5-8-16(21-2)14(10-13)15(19)6-3-12-4-7-17-18(9-12)23-11-22-17/h3-10H,11H2,1-2H3/b6-3+
    • InChI Key: SBCPCSMIKOJCKF-ZZXKWVIFSA-N
    • SMILES: O1COC2C=CC(/C=C/C(C3C=C(C=CC=3OC)OC)=O)=CC1=2

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 5
  • Complexity: 435
  • XLogP3: 3.4
  • Topological Polar Surface Area: 54

(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB421678-1 g
(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one
508225-85-2
1g
€339.20 2023-04-24
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AB421678-5 g
(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one
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€658.70 2023-04-24
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AB421678-10 g
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€786.50 2023-04-24
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AB421678-25 g
(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one
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(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:508225-85-2)(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one
Order Number:A1162791
Stock Status:in Stock
Quantity:2g/10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 00:14
Price ($):783.0/1368.0
Email:sales@amadischem.com

(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one Related Literature

Additional information on (2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one

Introduction to (2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one (CAS No. 508225-85-2)

(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one, with the CAS number 508225-85-2, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of benzodioxoles and is characterized by its unique structural features, including a substituted propenone moiety and a 1,3-benzodioxole ring. The compound's structure and properties make it a valuable candidate for various applications, particularly in the development of novel therapeutic agents.

The chemical structure of (2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one consists of a conjugated double bond system that imparts specific electronic and steric properties. The presence of the 1,3-benzodioxole ring and the methoxy substituents on the phenyl group contributes to its overall stability and reactivity. These structural elements are crucial for its potential biological activities and interactions with biological targets.

Recent studies have explored the pharmacological properties of (2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one. One notable area of research is its potential as an inhibitor of specific enzymes involved in various disease pathways. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent inhibitory activity against certain kinases, which are key enzymes in signal transduction pathways associated with cancer and inflammatory diseases.

In addition to its enzymatic inhibition properties, (2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one has been investigated for its anti-inflammatory effects. Studies have demonstrated that it can effectively reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This makes it a promising candidate for the development of new anti-inflammatory drugs.

The compound's ability to modulate inflammatory responses is attributed to its interaction with specific cellular receptors and signaling pathways. For example, it has been shown to inhibit the activation of nuclear factor-kappa B (NF-kB), a transcription factor that plays a central role in inflammation and immune responses. This property is particularly relevant in the context of chronic inflammatory diseases such as rheumatoid arthritis and Crohn's disease.

Beyond its anti-inflammatory properties, (2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one has also been studied for its potential neuroprotective effects. Research conducted by neuroscientists has indicated that this compound can protect neurons from oxidative stress and apoptosis induced by various neurotoxic agents. This neuroprotective activity is thought to be mediated through its ability to scavenge free radicals and modulate mitochondrial function.

The therapeutic potential of (2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one extends to other areas as well. For instance, preliminary studies have suggested that it may have antiviral properties against certain RNA viruses. This is particularly significant given the ongoing global health challenges posed by viral infections such as influenza and coronavirus.

In terms of safety and toxicity profiles, preclinical studies have generally shown that (2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one exhibits low toxicity at therapeutic concentrations. However, further research is needed to fully understand its long-term safety and potential side effects in humans.

The synthesis of (2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one involves several steps that require precise control over reaction conditions to ensure high yields and purity. Common synthetic routes include Knoevenagel condensation reactions followed by cyclization steps to form the 1,3-benzodioxole ring. Advances in synthetic chemistry have led to more efficient methods for producing this compound on a larger scale.

In conclusion, (2E)-3-(2H-1,3-Benzodioxol-5-y l)-1-(2 , 5 -dimeth oxy phen yl )pro p - 0 en - 0 one (CAS No. 5082 0 -8 0 - 0 ) represents a promising compound with diverse biological activities and therapeutic potentials. Ongoing research continues to uncover new applications and mechanisms of action for this molecule, making it an important focus in medicinal chemistry and drug development.

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Amadis Chemical Company Limited
(CAS:508225-85-2)(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one
A1162791
Purity:99%/99%
Quantity:2g/10g
Price ($):783.0/1368.0
Email